molecular formula C16H21N3O3 B7142692 2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide

2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide

Cat. No.: B7142692
M. Wt: 303.36 g/mol
InChI Key: UWKXQCIKIKVAQZ-UHFFFAOYSA-N
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Description

2-(carbamoylamino)-N-(7-oxabicyclo[221]heptan-2-yl)-3-phenylpropanamide is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide typically involves the use of 7-oxabicyclo[2.2.1]heptane as a key intermediate. One common method includes the directed Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework . This process can yield arylated products with high diastereoselectivity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely apply.

Chemical Reactions Analysis

Types of Reactions

2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the aromatic ring, can be achieved using suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, oxorhenium catalysts for deoxygenation, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylated products are common when using Pd-catalyzed arylation .

Scientific Research Applications

2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 7-oxabicyclo[2.2.1]heptane, such as:

  • 7-oxabicyclo[2.2.1]heptane derivatives with different substituents.
  • Compounds with similar bicyclic structures but varying functional groups.

Uniqueness

What sets 2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide apart is its specific combination of functional groups and the unique bicyclic framework, which provides distinct chemical and biological properties .

Properties

IUPAC Name

2-(carbamoylamino)-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c17-16(21)19-13(8-10-4-2-1-3-5-10)15(20)18-12-9-11-6-7-14(12)22-11/h1-5,11-14H,6-9H2,(H,18,20)(H3,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKXQCIKIKVAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)NC(=O)C(CC3=CC=CC=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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